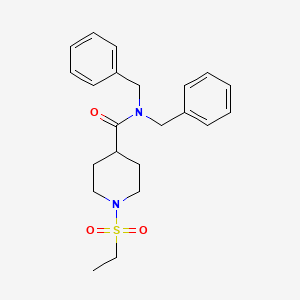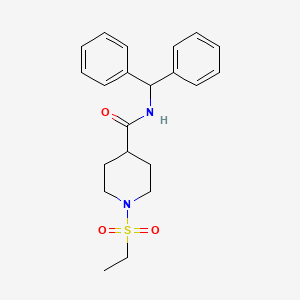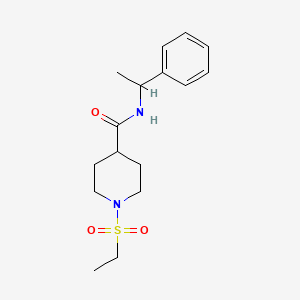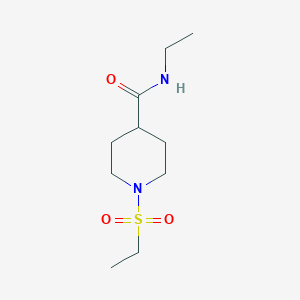
N,N-dibenzyl-1-(ethylsulfonyl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-dibenzyl-1-(ethylsulfonyl)piperidine-4-carboxamide is a compound that belongs to the piperidine family, which is known for its wide range of biological and pharmaceutical activities. This compound is characterized by the presence of a piperidine ring substituted with dibenzyl, ethylsulfonyl, and carboxamide groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dibenzyl-1-(ethylsulfonyl)piperidine-4-carboxamide typically involves multi-step reactions. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction between N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to the formation of protected piperazines, which can be further deprotected and cyclized to yield the desired piperidine derivative .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
N,N-dibenzyl-1-(ethylsulfonyl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions could introduce a variety of functional groups, such as halides, alkyl groups, or aryl groups.
Scientific Research Applications
N,N-dibenzyl-1-(ethylsulfonyl)piperidine-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.
Medicine: Its potential pharmacological properties are explored for developing new drugs, particularly those targeting the central nervous system.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N,N-dibenzyl-1-(ethylsulfonyl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Piperidine: A simpler structure with a wide range of biological activities.
Piperazine: Another heterocyclic compound with similar pharmacological properties.
N,N-dibenzylpiperidine: Lacks the ethylsulfonyl and carboxamide groups but shares the dibenzyl substitution.
Uniqueness
N,N-dibenzyl-1-(ethylsulfonyl)piperidine-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C22H28N2O3S |
|---|---|
Molecular Weight |
400.5 g/mol |
IUPAC Name |
N,N-dibenzyl-1-ethylsulfonylpiperidine-4-carboxamide |
InChI |
InChI=1S/C22H28N2O3S/c1-2-28(26,27)24-15-13-21(14-16-24)22(25)23(17-19-9-5-3-6-10-19)18-20-11-7-4-8-12-20/h3-12,21H,2,13-18H2,1H3 |
InChI Key |
BXEBHBPHRIQREJ-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)N1CCC(CC1)C(=O)N(CC2=CC=CC=C2)CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N~2~-[(3-chloro-4-ethoxyphenyl)sulfonyl]-N~2~-methyl-N-(pyridin-3-ylmethyl)glycinamide](/img/structure/B11123864.png)

![2-[(3-methoxyphenoxy)methyl]-1-(2-methylbutyl)-1H-benzimidazole](/img/structure/B11123876.png)


![(4-Methylpiperidin-1-yl)[2-(thiophen-2-yl)quinolin-4-yl]methanone](/img/structure/B11123901.png)
![N-[2-(morpholin-4-yl)ethyl]-2-(thiophen-2-yl)quinoline-4-carboxamide](/img/structure/B11123909.png)


![2,4,5-trimethyl-N-[1-(pyridin-2-yl)ethyl]benzenesulfonamide](/img/structure/B11123938.png)
![4-tert-butyl-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B11123943.png)
![2-[2-oxo-5-phenyl-1(2H)-pyrazinyl]-N-(3-[1,2,4]triazolo[4,3-a]pyridin-3-ylpropyl)acetamide](/img/structure/B11123953.png)
![2-[(4,6-dimethyl-2-pyrimidinyl)amino]-N-[2-(2-pyridyl)ethyl]acetamide](/img/structure/B11123959.png)
![7-Methyl-2-(6-methylpyridin-2-yl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11123966.png)
